1,1'-Hexane-1,6-Diylbis(1h-Imidazole)

Description

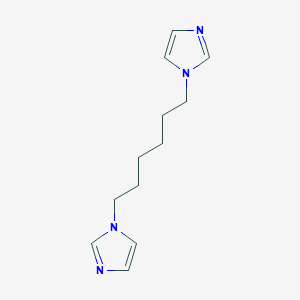

Structure

3D Structure

Properties

IUPAC Name |

1-(6-imidazol-1-ylhexyl)imidazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18N4/c1(3-7-15-9-5-13-11-15)2-4-8-16-10-6-14-12-16/h5-6,9-12H,1-4,7-8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHRPUSCNMSNSKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=N1)CCCCCCN2C=CN=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 1,1 Hexane 1,6 Diylbis 1h Imidazole and Its Structural Analogues

Elucidation of Optimized Synthesis Routes and Reaction Mechanisms

Optimizing the synthesis of 1,1'-Hexane-1,6-diylbis(1H-imidazole) involves a careful selection of reactants, catalysts, and reaction conditions to ensure high yields and purity.

The most direct and common method for synthesizing 1,1'-Hexane-1,6-diylbis(1H-imidazole) is through the direct N-alkylation of two equivalents of imidazole (B134444) with one equivalent of a 1,6-dihalohexane, such as 1,6-dibromohexane (B150918) or 1,6-dichlorohexane.

The reaction mechanism is a bimolecular nucleophilic substitution (SN2). The process typically involves two sequential steps. In the first step, the nitrogen atom of an imidazole molecule acts as a nucleophile, attacking one of the electrophilic carbon atoms at the end of the dihaloalkane chain, displacing a halide ion. This forms a mono-alkylated intermediate. In the second step, a second imidazole molecule attacks the other end of the halo-functionalized hexane (B92381) chain.

To facilitate the reaction, a base is generally required to deprotonate the N-H group of the imidazole, thereby increasing its nucleophilicity. The resulting imidazolate anion is a more potent nucleophile. otago.ac.nz The choice of base and solvent can significantly influence the reaction rate and yield. Steric effects also play a crucial role; the reaction favors the less-hindered nitrogen atom. otago.ac.nz

Table 1: Conditions for N-Alkylation of Imidazoles

| Base | Solvent | Temperature | Notes |

|---|---|---|---|

| Sodium Hydride (NaH) | Dimethylformamide (DMF) | Room to elevated temp. | Strong base, ensures complete deprotonation. |

| Potassium Carbonate (K₂CO₃) | Acetonitrile, Acetone | Reflux | Milder base, commonly used and effective. iucr.org |

| Alkaline Carbons (e.g., Cs-N) | Dry Media | ~60°C | A basic catalyst approach where the solid carbon abstracts the N-H proton. researchgate.net |

The regioselectivity of alkylation is a key consideration in unsymmetrical imidazoles, where electronic and steric factors determine which nitrogen atom is alkylated. otago.ac.nz For the synthesis of the symmetrical title compound from unsubstituted imidazole, this is not a concern.

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product, offer significant advantages in terms of efficiency and atom economy. nih.gov The Debus-Radziszewski imidazole synthesis is a classic MCR that combines a 1,2-dicarbonyl compound, an aldehyde, and ammonia (B1221849) or a primary amine to create substituted imidazoles. wikipedia.org

While this method is primarily used for generating substituted imidazoles, it can be adapted for bis-imidazole systems. A convergent strategy could involve a three-component reaction using an α-(hydroxyimino) ketone, formaldehyde, and a diamine like hexane-1,6-diamine. This approach has been successfully used to synthesize bis[1H-imidazole 3-oxides], which can subsequently be deoxygenated using reagents like Raney-Ni to yield the final bis-imidazole product. lookchem.comuzh.ch This method provides a powerful route to novel bis-imidazole derivatives.

In line with the principles of green chemistry, several sustainable methods for imidazole synthesis have been developed that reduce waste, avoid hazardous solvents, and lower energy consumption. scirp.orgasianpubs.org These protocols are applicable to the synthesis of 1,1'-Hexane-1,6-diylbis(1H-imidazole).

Ultrasound irradiation has emerged as a highly effective technique. Sonochemical processes, often conducted in water, can dramatically accelerate reaction rates and improve yields for the synthesis of bis-imidazoles using novel ionic liquids as catalysts. nih.govresearchgate.netmdpi.com Microwave-assisted synthesis is another energy-efficient approach that significantly reduces reaction times, often from hours to minutes. mdpi.comnih.gov

Solvent-free or "neat" reaction conditions, where the reactants are mixed and heated without a solvent, represent another important green strategy. asianpubs.org This minimizes the use and disposal of volatile organic compounds. Furthermore, the use of non-toxic and reusable catalysts, such as bismuth(III) triflate, aligns with green chemistry principles by replacing corrosive or hazardous reagents. scirp.org

Table 2: Green Synthetic Approaches for Imidazole Derivatives

| Technique | Catalyst/Medium | Advantages | Reference(s) |

|---|---|---|---|

| Ultrasound Irradiation | Ionic Liquids in Water | Rapid, high yields, clean reaction profiles, reusable catalyst. | nih.govmdpi.com |

| Microwave Irradiation | Distilled Water | Reduced reaction times (5-10 min), good yields. | nih.gov |

| Solvent-Free Synthesis | Heat | Eliminates solvent waste, easy work-up, high efficiency. | asianpubs.org |

Once the core 1,1'-Hexane-1,6-diylbis(1H-imidazole) structure is synthesized, the imidazole rings can be further functionalized to create a wide array of derivatives. A powerful strategy involves the regioselective, sequential C-H arylation of the imidazole C-H bonds. nih.gov By using a protecting group on one of the imidazole nitrogens, it is possible to direct palladium-catalyzed coupling reactions to specific carbon atoms (C2, C4, or C5) on the ring, allowing for the introduction of various aryl groups. nih.gov

Another derivatization route involves converting the imidazole N-oxide precursors, formed during certain convergent syntheses, into other heterocyclic systems. For example, treatment of bis[imidazole 3-oxides] with acetic anhydride (B1165640) can yield bis[2H-imidazol-2-ones], while reaction with specific dithiones can produce bis[2H-imidazole-2-thiones]. lookchem.comuzh.ch These derivatives possess different chemical properties and coordination abilities compared to the parent bis-imidazole.

Studies on the Scalability and Industrial Production Methods

The transition from laboratory-scale synthesis to industrial production requires consideration of cost, safety, efficiency, and environmental impact. For the manufacture of imidazoles, processes that utilize inexpensive and readily available starting materials are favored. nih.gov The classic Debus-Radziszewski reaction, using glyoxal, an aldehyde, and an ammonia source, is commercially viable for producing various imidazoles. wikipedia.orgtsijournals.com

For a compound like 1,1'-Hexane-1,6-diylbis(1H-imidazole), a large-scale synthesis would likely rely on the N-alkylation route. Key factors for industrial scalability include:

Cost-effective reagents: Using 1,6-dichlorohexane, which is generally cheaper than 1,6-dibromohexane, and an inexpensive base like sodium carbonate or potassium carbonate.

Process optimization: Fine-tuning reaction parameters such as temperature, pressure, and mixing in large reactors to maximize yield and minimize reaction time.

Purification: Developing simple and efficient purification methods, such as crystallization or distillation, to isolate the final product with high purity without resorting to costly chromatography.

Safety: Managing potential hazards, such as the handling of flammable solvents or corrosive reagents, through engineered controls and process safety management.

Patents for imidazole manufacturing often describe reactions in hydroalcoholic media at controlled pH levels to achieve high yields, which could be adapted for bis-imidazole production. google.com

Synthesis of Related Bis-Imidazole Systems for Comparative Analysis

The synthetic methodologies described can be applied to a variety of structural analogues by changing either the linker between the imidazole rings or the heterocyclic unit itself. This allows for a comparative analysis of how structural modifications influence the synthetic approach. For instance, shorter or longer dihaloalkanes can be used in N-alkylation reactions to produce bis-imidazoles with different spacer lengths. Similarly, substituted imidazoles or other azoles like benzimidazole (B57391) can be used as the starting heterocycle.

The synthesis of 1,6-bis(1-benzimidazolyl)hexane, an analogue, has been reported via the reaction of benzimidazole with 1,6-dihalohexane. researchgate.net Other studies have prepared bis-dicationic Brönsted acidic ionic liquids starting from 1,4-bis(imidazol-1-yl)butane. researchgate.net

Table 3: Comparative Synthesis of Bis-Azole Systems

| Compound Name | Linker Chain | Heterocycle | Synthetic Method | Key Conditions |

|---|---|---|---|---|

| 1,1'-Hexane-1,6-diylbis(1H-imidazole) | Hexane | Imidazole | N-alkylation of imidazole with 1,6-dihalohexane. | Base (e.g., K₂CO₃), solvent (e.g., DMF). |

| 1,1'-Butane-1,4-diylbis(1H-imidazole) | Butane | Imidazole | N-alkylation of imidazole with 1,4-dihalobutane. | Base, solvent. researchgate.net |

| 1,6-bis(1-benzimidazolyl)hexane | Hexane | Benzimidazole | N-alkylation of benzimidazole with 1,6-dihalohexane. | Reaction with metal salts in a 1:1 mole ratio. researchgate.net |

This comparative approach demonstrates the versatility of the synthetic toolbox available for creating a diverse library of bis-azole compounds, each with potentially unique properties and applications.

Coordination Chemistry of 1,1 Hexane 1,6 Diylbis 1h Imidazole

Ligand Design Principles and Coordination Affinities

The ability of 1,1'-Hexane-1,6-diylbis(1H-imidazole) to form stable complexes with a variety of metal ions is rooted in its inherent structural and electronic properties. Understanding these principles is crucial for predicting and controlling the assembly of coordination architectures.

1,1'-Hexane-1,6-diylbis(1H-imidazole) is a bifunctional ligand, characterized by the presence of two imidazole (B134444) rings separated by a flexible hexane (B92381) spacer. nist.gov Each imidazole ring, a five-membered heterocycle with two nitrogen atoms, offers two potential donor sites for coordination with metal ions. The nitrogen atom at the 3-position of the imidazole ring, often referred to as the pyridine-type nitrogen, is the primary site of coordination due to the availability of its lone pair of electrons. This bifunctional nature allows the ligand to bridge two different metal centers, leading to the formation of coordination polymers. nist.gov The presence of two distinct N-donor sites on each ring contributes to the ligand's versatile coordination behavior.

The flexible hexane spacer connecting the two imidazole rings plays a critical role in determining the coordination geometry of the resulting metal complexes. Unlike rigid spacer groups that impose strict geometric constraints, the six-carbon chain of the hexane moiety allows for considerable conformational freedom. This flexibility enables the ligand to adopt various spatial arrangements to accommodate the coordination preferences of different metal ions. rsc.org

Synthesis and Structural Characterization of Metal Complexes

The synthesis of metal complexes with 1,1'-Hexane-1,6-diylbis(1H-imidazole) typically involves the reaction of the ligand with a metal salt in a suitable solvent system. The resulting complexes are then characterized using a variety of analytical techniques to determine their structure and properties.

Research has demonstrated the ability of 1,1'-Hexane-1,6-diylbis(1H-imidazole) and similar flexible bis(imidazole) ligands to form complexes with a range of transition metal ions.

Cu(II): Copper(II) complexes with bis(imidazole) ligands have been synthesized and structurally characterized. For instance, a dinuclear copper(II) compound with a tripodal bis(imidazole)-based ligand has been reported, showcasing the ligand's chelating ability in a more constrained system. rsc.org In the case of flexible bis(imidazole) ligands, they often act as bridging units to form coordination polymers.

Ni(II): Nickel(II) readily forms complexes with imidazole-based ligands. libretexts.org In complexes with flexible bis(imidazole) ligands and other co-ligands, the final structure is influenced by the solvent and the nature of the co-ligand. slideshare.net The coordination geometry around the Ni(II) ion is often octahedral.

Cr(III): While specific studies on the complexation of 1,1'-Hexane-1,6-diylbis(1H-imidazole) with Cr(III) are not extensively documented, the general coordination chemistry of Cr(III) with N-donor ligands suggests that it would form stable, kinetically inert octahedral complexes. nist.govmonash.edu The synthesis of such complexes might require specific reaction conditions due to the inertness of the Cr(III) ion. nih.gov It is anticipated that the ligand would act as a bridging unit, similar to its behavior with other transition metals.

Co(II): Cobalt(II) complexes with flexible bis(imidazole) ligands have been synthesized, often resulting in the formation of coordination polymers. nih.govresearchgate.net For example, a polymeric cobalt(II) complex with 1,1'-(1,4-butanediyl)bis(imidazole) has been reported to have a double-strand chain structure with an octahedral coordination environment around the Co(II) ion. yu.edu.jo The magnetic properties of these complexes are also of interest, with some showing antiferromagnetic interactions. nih.gov

Zn(II): Zinc(II) complexes with 1,1'-Hexane-1,6-diylbis(1H-imidazole) and its derivatives have been successfully synthesized and characterized. nih.gov For instance, the reaction of 1,6-bis(2-methyl-imidazole-1-yl)hexane with zinc acetate (B1210297) and various dicarboxylic acids has yielded a series of coordination polymers with diverse structures, including two-dimensional wave-like frameworks and one-dimensional linear chains. nih.gov

The coordination geometry around the metal center and the denticity of the ligand in these complexes are primarily determined through single-crystal X-ray diffraction.

In the majority of reported complexes with 1,1'-Hexane-1,6-diylbis(1H-imidazole) and similar flexible bis(imidazole) ligands, the ligand acts as a bidentate bridging ligand . Each imidazole ring coordinates to a metal center through one of its nitrogen atoms, thus linking two metal ions.

The coordination geometry of the metal ions is influenced by the metal itself and the presence of other co-ligands.

Octahedral geometry is common for transition metals like Co(II), Ni(II), and likely Cr(III). libretexts.orgmonash.edunih.govyu.edu.jo In these cases, the coordination sphere is completed by other ligands such as anions or solvent molecules. For instance, in a polymeric Co(II) complex with a similar butane-spaced bis(imidazole) ligand, the Co(II) ion is coordinated by four nitrogen atoms from four different bis(imidazole) ligands and two thiocyanate (B1210189) anions, resulting in a distorted octahedral geometry. yu.edu.jo

Tetrahedral geometry has been observed for Zn(II) in some complexes. nih.gov In the structure of {[Zn(bimh)0.5(ipa)]·H2O}n (where bimh is 1,6-bis(2-methyl-imidazole-1-yl)hexane), the Zn(II) ion exhibits a tetrahedral geometry, coordinated to two oxygen atoms from two different dicarboxylate ligands, one oxygen from a water molecule, and one nitrogen atom from the bis(imidazole) ligand. nih.gov

Square pyramidal geometry has also been reported for Zn(II) in a complex with a related ligand, where the zinc ion is bonded to four oxygen atoms and one nitrogen atom. nih.gov

The following table summarizes the observed coordination geometries and ligand denticity in selected complexes with flexible bis(imidazole) ligands.

| Metal Ion | Ligand | Coordination Geometry | Ligand Denticity | Reference |

| Co(II) | 1,1'-(1,4-butanediyl)bis(imidazole) | Octahedral | Bidentate bridging | yu.edu.jo |

| Zn(II) | 1,6-bis(2-methyl-imidazole-1-yl)hexane | Tetrahedral / Square Pyramidal | Bidentate bridging | nih.gov |

| Co(II) | 1,3-bis(imidazol-1-yl)propane | Octahedral | Bidentate bridging | researchgate.net |

The stoichiometry of the metal-ligand complexes can be influenced by the reaction conditions, including the molar ratio of the reactants. researchgate.net In many of the reported coordination polymers with flexible bis(imidazole) ligands, the metal-to-ligand ratio is often 1:1 or 1:2, depending on the final structure and the presence of other ligands. nih.gov

The thermodynamic stability of metal complexes is quantified by their stability constants (log K). While extensive databases of stability constants exist for simple imidazole ligands with various metal ions, there is a notable lack of reported data for the more complex 1,1'-Hexane-1,6-diylbis(1H-imidazole) ligand. nist.govresearchgate.netiupac.org

However, general trends can be inferred from the data available for simpler imidazole derivatives. The stability of metal-imidazole complexes generally follows the Irving-Williams series: Mn(II) < Fe(II) < Co(II) < Ni(II) < Cu(II) > Zn(II). slideshare.net This trend is largely governed by the decrease in ionic radii and the increase in crystal field stabilization energy across the series.

The following table presents representative stability constants (log K1) for the 1:1 complexes of various metal ions with simple imidazole, which can serve as a baseline for estimating the affinity of the imidazole moieties in 1,1'-Hexane-1,6-diylbis(1H-imidazole) for these metals.

| Metal Ion | log K1 (Imidazole) | Reference |

| Co(II) | 2.48 | researchgate.net |

| Ni(II) | 3.09 | researchgate.net |

| Cu(II) | 4.31 | researchgate.net |

| Zn(II) | 2.57 | researchgate.net |

Development of Coordination Polymers and Metal-Organic Frameworks (MOFs)

The bifunctional nature of 1,1'-Hexane-1,6-diylbis(1H-imidazole), characterized by two terminal imidazole rings separated by a flexible hexyl spacer, makes it a compelling ligand for the construction of coordination polymers and Metal-Organic Frameworks (MOFs). The nitrogen atoms within the imidazole rings act as effective coordination sites for a variety of metal ions, while the flexible aliphatic chain can adopt numerous conformations, influencing the final architecture of the resulting supramolecular assembly. This inherent flexibility allows for the formation of a wide array of structurally diverse and functionally intriguing materials. rsc.org

Design and Self-Assembly of Coordination Networks Utilizing Bis(imidazole) Linkers

The design of coordination networks using bis(imidazole) linkers like 1,1'-Hexane-1,6-diylbis(1H-imidazole) is a cornerstone of crystal engineering. The process relies on the principles of self-assembly, where metal ions and the organic linker spontaneously organize into ordered, extended structures. The final architecture is dictated by a combination of factors, including the coordination geometry of the metal cation (e.g., linear, trigonal, tetrahedral, octahedral), the conformational freedom of the flexible linker, and the nature of the counter-anions present in the reaction medium. mdpi.comnih.gov

The flexibility of the hexyl chain in 1,1'-Hexane-1,6-diylbis(1H-imidazole) is a critical design element. Unlike rigid linkers, this aliphatic spacer can bend and rotate, allowing the two imidazole rings to orient in various ways to satisfy the geometric preferences of the metal centers. This adaptability can lead to the formation of complex structures such as helices, interwoven nets, and interpenetrated frameworks. rsc.orgfigshare.com The self-assembly process often involves hydrothermal or solvothermal reactions, where the components are heated in a solvent, facilitating the formation of crystalline products. nih.govmdpi.com The choice of metal ions, such as Zn(II), Cu(II), or Ag(I), further directs the assembly, as each metal has distinct coordination preferences that influence the connectivity and dimensionality of the network. mdpi.comresearchgate.net For instance, Ag(I) ions are known for their mutable coordination modes, which can give rise to a variety of supramolecular complexes. researchgate.net

The interplay between the flexible ligand and the metal center can be summarized in the following table:

| Factor | Influence on Self-Assembly | Example from Analogous Systems |

| Metal Ion Coordination Geometry | Determines the number and orientation of connecting linkers around the metal node, defining the network's dimensionality. | Ag(I) ions can adopt linear, trigonal, or distorted tetrahedral geometries, leading to 1D helices, 3D nets, or 1D waved chains, respectively. mdpi.comnih.gov |

| Linker Flexibility | Allows the ligand to adopt various conformations (e.g., anti, gauche) to bridge metal centers at different distances and angles. rsc.org | The flexible 1,4-bis(imidazol-1-ylmethyl)benzene (bix) ligand exhibits unpredictable conformations, resulting in numerous structurally diverse coordination polymers. rsc.org |

| Counter-Anions | Can influence the overall charge and structure of the coordination polymer, sometimes participating in the coordination sphere or directing the framework through hydrogen bonding. | The use of BF₄⁻ versus PF₆⁻ with a bis(imidazole) ligand and Ag(I) resulted in completely different 3D and 1D structures, respectively. mdpi.comnih.gov |

| Solvent/Reaction Conditions | Can affect the solubility of reactants and intermediates, influencing the kinetics and thermodynamics of crystal growth. | Solvothermal conditions are frequently used to synthesize novel coordination polymers from mixed ligands. mdpi.com |

Structural Diversity and Topological Classification of Imidazole-Based Coordination Architectures

The conformational adaptability of flexible bis(imidazole) linkers, including 1,1'-Hexane-1,6-diylbis(1H-imidazole), gives rise to a remarkable diversity of coordination architectures. These structures range from simple one-dimensional (1D) chains to complex three-dimensional (3D) frameworks with unique topologies. The resulting networks are often classified using topological symbols, which describe the connectivity of the nodes (metal centers) and linkers.

Research on analogous flexible bis(imidazole) ligands has revealed a wide spectrum of structural motifs:

1D Architectures: These can manifest as simple linear chains, zigzag chains, or more complex helical structures. mdpi.comfigshare.com For example, the reaction of 1,3-bis(imidazol-1-ylmethyl)benzene with Ag(I) and a PF₆⁻ counterion yields 1D single-stranded cationic helices. mdpi.comnih.gov

2D Architectures: Linkers can connect metal centers to form two-dimensional layers or sheets. These layers can be flat, wavy, or adopt more intricate patterns. researchgate.net Some systems form 2D 4-connected sql sheets with a (4⁴·6²) point symbol or kgm sheets. nih.gov These 2D layers can further stack through weaker interactions like hydrogen bonding or π–π interactions to build a 3D supramolecular structure. nih.gov

3D Architectures: Three-dimensional frameworks are formed when the ligands and metal ions create a network that extends in all three dimensions. These can be simple, single networks or complex entangled structures, such as interpenetrated or interwoven nets. nih.govresearchgate.net A notable example with a related bis(imidazole) ligand produced a unique 3D 5,5-c net with a 5,5T188 topological type, a topology never before observed in coordination chemistry. mdpi.comnih.gov

The structural outcomes for coordination polymers based on flexible bis(imidazole) linkers can be summarized as follows:

| Dimensionality | Structural Type | Topological Classification (Examples) |

| 1D | Single-stranded Helices, Waved Chains | - |

| 2D | Wavy Layers, Square Grid Sheets | sql net (4⁴·6²), kgm net (3²·6²·7²) nih.govresearchgate.net |

| 3D | Interwoven Fabrics, Entangled Nets | bbf net (6⁴·8²)(6⁶)₂, 5,5-c net (5,5T188) mdpi.comnih.govnih.gov |

The specific length and flexibility of the hexyl spacer in 1,1'-Hexane-1,6-diylbis(1H-imidazole) would be expected to favor the formation of highly flexible and potentially interwoven or helical structures, similar to those observed with butane-diyl or bix linkers. rsc.orgnih.gov

Investigations into Host-Guest Chemistry within Imidazole-Derived MOFs

Metal-Organic Frameworks (MOFs) are distinguished by their porous structures, which can encapsulate guest molecules, leading to a rich field of host-guest chemistry. nih.govnih.gov MOFs constructed from 1,1'-Hexane-1,6-diylbis(1H-imidazole) are promising candidates for such applications due to the potential for creating tailored pore environments. The size, shape, and chemical nature of the pores can be tuned by selecting different metal ions and by the conformation adopted by the flexible hexyl linker. nih.gov

The encapsulation of guest molecules within the MOF's pores can be leveraged for various applications, including chemical sensing, separation, and catalysis. nih.govrsc.org The interactions between the host framework and the guest molecule are fundamental to these functions. The imidazole rings themselves can act as hydrogen bond acceptors, while the aliphatic hexyl chain can provide a hydrophobic environment, allowing for selective interactions with different types of guest molecules.

Potential applications based on host-guest interactions in imidazole-derived MOFs include:

Luminescence Sensing: The fluorescence of a MOF can be quenched or enhanced upon the inclusion of a specific analyte. Other imidazole-based MOFs have demonstrated high sensitivity and selectivity for detecting nitroaromatic compounds, such as picric acid, or metal ions in solution. nih.govresearchgate.net The mechanism often involves energy transfer or interactions between the electron-rich framework and the electron-deficient guest.

Adsorption and Separation: The defined pore sizes of MOFs allow them to act as molecular sieves. Frameworks built with flexible linkers like 1,1'-Hexane-1,6-diylbis(1H-imidazole) may exhibit dynamic behavior, where the pore structure responds to the presence of guest molecules, potentially leading to selective gas or liquid separations. nih.gov

Catalysis: By encapsulating catalytically active species or by utilizing the active metal sites within the framework, these MOFs can serve as heterogeneous catalysts. The pores can confine reactants and influence reaction pathways, enhancing selectivity. rsc.org

The table below outlines potential host-guest systems and their applications for MOFs derived from bis(imidazole) linkers.

| Application | Guest Molecule Type | Host-Guest Interaction Mechanism |

| Chemical Sensing | Nitroaromatics (e.g., Picric Acid), Metal Ions (e.g., Fe³⁺) | Fluorescence quenching via electron or energy transfer. researchgate.net |

| Gas Storage/Separation | CO₂, CH₄, H₂ | Physisorption within pores, governed by pore size and surface chemistry. nih.govnih.gov |

| Pollutant Adsorption | Organic Dyes (e.g., Congo Red) | Electrostatic interactions, hydrogen bonding, and π-π stacking between the dye and the framework. researchgate.net |

| Catalysis | Small organic substrates | Confinement of reactants in catalytic pockets within the MOF structure. rsc.org |

The design flexibility inherent in MOFs allows for the precise engineering of pore environments, making host-guest chemistry a central aspect of their functionality. nih.gov

Catalytic Applications of 1,1 Hexane 1,6 Diylbis 1h Imidazole and Its Metal Complexes

Homogeneous and Heterogeneous Catalysis Initiated by Imidazole-Metal Systems

Metal complexes incorporating 1,1'-Hexane-1,6-diylbis(1H-imidazole) exhibit notable catalytic activity across a range of chemical transformations. The electronic properties of the imidazole (B134444) rings and the structural flexibility of the hexane (B92381) backbone enable the formation of stable and reactive catalysts upon coordination with various transition metals.

Copper complexes featuring bis(imidazole) ligands have been identified as effective catalysts for oxidation reactions. The coordination of the imidazole moieties to copper centers can generate active sites that mimic those found in metalloenzymes, facilitating the oxidation of various substrates. For instance, supramolecular catalysts formed by the self-assembly of imidazole derivatives with histidine and Cu²⁺ ions create a dicopper center that exhibits catechol oxidase-like activity. sciopen.com This system demonstrates a significant acceleration in oxidative activity, highlighting the synergistic role of imidazole in catalysis. sciopen.com

Studies on copper amyloid-β complexes, which feature a Cu-bis(imidazole) coordination environment, reveal that this structure is the catalytically competent center for catechol oxidase activity. The reaction mechanism involves the generation of a Cu(I)-Aβ-catecholate complex, which then reacts with dioxygen. nih.gov This indicates that the bis(imidazole) framework is crucial for the redox cycling of the copper ion and the subsequent oxidation process. While specific quantitative data for 1,1'-Hexane-1,6-diylbis(1H-imidazole) in these exact systems is not detailed, the principles derived from similar bis(imidazole) structures underscore its potential in designing efficient oxidation catalysts.

The field of polymer chemistry has seen significant advancements through the use of metal complexes with bis-imidazole ligands, including derivatives of 1,1'-Hexane-1,6-diylbis(1H-imidazole). These catalysts are particularly effective in polymerization and oligomerization reactions.

One notable application is in the ring-opening polymerization (ROP) of cyclic esters. Dicationic ionic liquids derived from 1,1'-Hexane-1,6-diylbis(1H-imidazole), specifically 1,6-bis[N-(N′-butylimidazolium)]hexane bishexafluorophosphate, have been successfully employed as metal-free catalysts for the bulk ROP of ε-caprolactone (CL). nih.gov In conjunction with an initiator like 1-butanol, these catalysts achieve high polymerization conversions (over 95%) and produce polycaprolactone (PCL) with controlled molecular weights. nih.gov Research indicates that the polymerization rate is influenced by the length of the alkane linker between the imidazole units, with shorter chains leading to faster rates. nih.gov

Table 1: Ring-Opening Polymerization of ε-Caprolactone (CL) using 1,4-bis[Bim][PF₆] Catalyst

| Entry | CL/Initiator/Catalyst Ratio | Temperature (°C) | Time (h) | Conversion (%) | Mₙ (g/mol) | Đ (Mₙ/Mₙ) |

|---|---|---|---|---|---|---|

| 1 | 200/1.0/0.5 | 120 | 72 | >95 | 11,390 | 1.83 |

| 2 | 400/1.0/0.5 | 120 | 72 | >95 | 20,130 | 1.80 |

| 3 | 700/1.0/0.5 | 120 | 72 | >95 | 32,540 | 1.76 |

Data sourced from studies on 1,n-bis[N-(N′-butylimidazolium)]alkane bishexafluorophosphates. nih.gov Mₙ = Number-average molecular weight; Đ = Polydispersity index.

Furthermore, iron and cobalt complexes containing imidazole units have been investigated as catalysts for ethylene oligomerization and polymerization, demonstrating the versatility of these ligands in controlling the outcome of olefin transformations. mdpi.com

Asymmetric Catalysis and Enantioselective Transformations

The development of chiral catalysts for stereoselective synthesis is a cornerstone of modern organic chemistry. Functionalized bis-imidazole ligands, including chiral derivatives related to 1,1'-Hexane-1,6-diylbis(1H-imidazole), are pivotal in this area.

The Henry (nitroaldol) reaction is a classic carbon-carbon bond-forming reaction. Asymmetric catalysis of this reaction using chiral metal-ligand complexes provides a direct route to valuable chiral β-nitro alcohols. Copper(II) complexes of chiral bis(oxazoline) and bis(thiazoline) ligands have been shown to catalyze the asymmetric Henry reaction with high enantioselectivities. nih.gov While these ligands are not direct derivatives of 1,1'-Hexane-1,6-diylbis(1H-imidazole), the underlying principle of using C₂-symmetric bis-heterocyclic ligands to create a chiral environment around the metal center is directly applicable.

For example, a catalytic system based on a Cu(II) metal and chiral thiophene-2,5-bis(β-amino alcohol) ligands has been reported for the asymmetric Henry reaction, achieving excellent enantiomeric excess (up to 94.6%) and high chemical yields. nih.gov Similarly, cobalt complexes with chiral bisoxazoline ligands have been used, where the stereoselectivity can be influenced by the ligand structure. mdpi.com The success of these related systems strongly suggests that chiral analogues of 1,1'-Hexane-1,6-diylbis(1H-imidazole) could be effective ligands for enantioselective Henry reactions. nih.govmdpi.com

The design of C₂-symmetric chiral ligands is a powerful strategy in asymmetric catalysis. By introducing chiral substituents to the backbone or the imidazole rings of a bis-imidazole scaffold, a chiral pocket can be created around the metal's active site. The synthesis of chiral bis(imidazolinyl) and bis(oxazolinyl) thiophenes serves as a prime example of this approach. nih.gov These ligands, when complexed with copper, have been successfully applied in asymmetric Friedel–Crafts alkylation reactions, yielding products with good enantioselectivity (up to 81% ee). nih.gov

Other designs include chiral bicyclic imidazole catalysts and N-tethered bis(imidazoline) ligands, which have proven effective in various asymmetric transformations, including cyclopropanation and phosphorylation reactions. researchgate.netacs.org The synthesis of chiral bis(imidazolium)-based halogen-bond donors further expands the utility of these scaffolds into the realm of enantioselective recognition and organocatalysis. nih.gov These examples demonstrate a clear and successful blueprint for how 1,1'-Hexane-1,6-diylbis(1H-imidazole) could be functionalized to create novel chiral catalysts for a wide array of stereoselective syntheses.

Mechanistic Investigations of Catalytic Cycles and Active Site Characterization

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For systems involving 1,1'-Hexane-1,6-diylbis(1H-imidazole) and its derivatives, mechanistic studies often combine kinetic analysis with computational modeling.

In the context of the ring-opening polymerization of ε-caprolactone catalyzed by dicationic ionic liquids derived from 1,1'-Hexane-1,6-diylbis(1H-imidazole), Density Functional Theory (DFT) has been employed to elucidate the reaction pathway. nih.gov These computational studies suggest a plausible mechanism involving stepwise and coordination insertion, with the alkoxide insertion step being the rate-determining step. nih.gov DFT calculations on related imidazolium-based ionic liquids help in understanding the interactions between the cation and anion, which are critical for the catalyst's activity. researchgate.net

Characterization of the active site in metal-imidazole complexes often involves a combination of spectroscopic techniques and theoretical calculations. rsc.org For instance, in the oxidation of catechols by copper-bis(imidazole) complexes, the catalytically competent intermediate has been identified as a Cu(I)-bis(imidazole) complex with a bound substrate. nih.gov Techniques such as UV-vis spectroscopy, X-ray absorption fine structure spectroscopy (XAFS), and electron paramagnetic resonance (EPR) are invaluable for probing the electronic structure and coordination environment of the metal center during the catalytic cycle. sciopen.comrsc.org These investigations provide a deeper understanding of how the ligand framework, including the flexible hexane linker in 1,1'-Hexane-1,6-diylbis(1H-imidazole), influences the geometry and reactivity of the catalytic active site.

Applications in Advanced Materials Research

Integration into Polymer and Resin Systems

The incorporation of 1,1'-Hexane-1,6-diylbis(1H-imidazole) and its derivatives into polymeric structures is a key area of research, aiming to impart specific chemical and physical properties to the resulting materials. This integration can enhance thermal stability, mechanical strength, and introduce functional characteristics such as ionic conductivity.

Role as Crosslinking Agents and Chain Extenders in Polymerization

1,1'-Hexane-1,6-diylbis(1H-imidazole) is recognized for its potential to act as a crosslinking agent or chain extender in polymer synthesis. The two terminal imidazole (B134444) groups can react with suitable co-monomers or polymer chains, creating linkages that form a three-dimensional network structure. This crosslinking is fundamental to transforming liquid resins into solid, durable materials and enhancing the mechanical properties of polymers.

The flexible hexane (B92381) spacer between the imidazole rings imparts a degree of conformational freedom, which can influence the properties of the final crosslinked material. Research into related structures, such as 3,3′-(hexane-1,6-diyl)bis(1-vinyl-4-imidazoline-2-thione), highlights how the bidentate nature of these molecules facilitates crosslinking, which is particularly relevant in the formation of poly(ionic liquids). iucr.org In a different approach, polymers bearing imidazole pendants can be crosslinked through the coordinating action of metal ions like zinc, which demonstrates the versatility of the imidazole group in forming network structures. rsc.org

The synthesis of the base compound, 1,1'-Hexane-1,6-diylbis(1H-imidazole), is typically achieved through the reaction of imidazole with 1,6-dibromohexane (B150918). nih.gov

Table 1: Synthesis and Properties of 1,1'-Hexane-1,6-diylbis(1H-imidazole)

| Property | Description | Source |

|---|---|---|

| Appearance | Yellow viscous liquid | nih.gov |

| Molecular Formula | C₁₂H₁₈N₄ | nih.govnih.gov |

| Molecular Weight | 218.30 g/mol | nih.gov |

| Key Spectroscopic Data (1H NMR, 500 MHz, CDCl3) | δ 7.37 (s, 2H, N=CH−N), 6.98 (br s, 2H, HC=CHN), 6.82 (br s, 2H, HC=CHN), 3.84 (m, 4H, NCH₂), 1.69 (m, 4H, NCH₂CH₂), 1.23 (m, 4H, N(CH₂)₂CH₂) | nih.gov |

Research on the Structural and Morphological Impact of Imidazole Incorporation in Polymeric Materials

The inclusion of bis-imidazole linkers profoundly influences the architecture of polymeric materials at both molecular and macroscopic levels. In coordination polymers, flexible bis(imidazole) ligands are known to direct the assembly of metal ions into well-defined structures, such as 1D infinite chains that can further organize into 3D supramolecular frameworks through hydrogen bonding. researchgate.net

Crystal structure analysis of a related crosslinker, 3,3′-(hexane-1,6-diyl)bis(1-vinyl-4-imidazoline-2-thione), reveals that the C6-alkyl chain typically adopts an antiplanar conformation. In the solid state, these molecules are linked by C—H⋯π interactions, which guide their assembly into layered structures. iucr.org This demonstrates how the linker's conformation and intermolecular forces dictate the polymer's morphology.

When imidazole-containing polymers are converted into poly(ionic liquid)s (PILs) by alkylating the nitrogen atoms, significant morphological changes occur. In amphiphilic conetworks, this transformation can lead to a highly phase-separated morphology, with distinct hydrophilic PIL domains and hydrophobic polymer domains. nih.govmdpi.com For instance, studies on nanoconfined poly(1-vinylimidazole)-l-poly(tetrahydrofuran) conetworks that were alkylated to form PILs showed the formation of PIL nanophases with average domain sizes of 8.2–8.4 nm. mdpi.com This microphase separation is crucial for creating ion transport channels, which is a key property for applications like anion exchange membranes. nih.gov The quaternization process also affects the material's interaction with solvents, with research showing that nanoconfined PIL conetworks exhibit unprecedented selective swelling, becoming superabsorbent in certain polar aprotic solvents while showing reduced swelling in polar protic solvents like water and methanol. mdpi.com

Fabrication of Functionalized Imidazolium-Containing Polymers

A significant application of 1,1'-Hexane-1,6-diylbis(1H-imidazole) is its use as a precursor for synthesizing functionalized polymers, particularly poly(ionic liquid)s (PILs). This process involves the quaternization of the nitrogen atoms in the imidazole rings to form imidazolium (B1220033) salts, which are then polymerized.

The first step is the synthesis of a dicationic ionic liquid monomer. This is achieved by reacting 1,1'-Hexane-1,6-diylbis(1H-imidazole) with an alkyl halide, such as 1-bromobutane. This reaction, a type of Menshutkin reaction, converts the neutral imidazole groups into positively charged N-alkylimidazolium cations, with the halide as the counter-anion. nih.govacs.org A subsequent anion exchange step, for example reacting the bromide salt with potassium hexafluorophosphate (B91526) (KPF₆), can be performed to tailor the properties of the ionic liquid monomer. nih.gov

Table 2: Example Synthesis of a Dicationic Imidazolium Salt from 1,1'-Hexane-1,6-diylbis(1H-imidazole)

| Step | Reactants | Product | Yield | Source |

|---|---|---|---|---|

| 1. Quaternization | 1,1'-Hexane-1,6-diylbis(1H-imidazole) + 1-Bromobutane | 1,6-bis[N-(N′-butylimidazolium)]hexane bisbromide | 90% | nih.gov |

| 2. Anion Exchange | Product from Step 1 + Potassium Hexafluorophosphate (KPF₆) | 1,6-bis[N-(N′-butylimidazolium)]hexane bishexafluorophosphate | 62% | nih.gov |

These bis-imidazolium monomers can then be used to create ionene polymers, where the cationic charge is an integral part of the polymer backbone. acs.org Alternatively, polymers containing pendant imidazole groups can be functionalized post-polymerization through alkylation reactions to introduce the charged imidazolium sites. nih.govmdpi.com The resulting imidazolium-functionalized polymers are investigated for a wide range of applications, including as ion-conducting membranes and catalysts. nih.govnih.gov

Development of Hybrid Materials Incorporating Imidazole Derivatives

Hybrid materials, which combine organic components like imidazole derivatives with inorganic frameworks, are a burgeoning field of materials science. The unique coordination chemistry and functionalizability of the imidazole moiety make it an excellent candidate for creating these advanced composites.

A prominent strategy involves the synthesis of hybrid organic-inorganic materials (HOIMs) where imidazolium salts are integrated into a silica (B1680970) (SiO₂) matrix. nih.govacs.org In one approach, an imidazolium-functionalized alkoxysilane is co-condensed with tetraethyl orthosilicate (B98303) to generate a hybrid silica material with a high surface area and accessible imidazolium active sites. nih.govacs.org The properties of these materials can be tuned by using structure-directing agents, such as surfactants, during synthesis to control the distribution of the organic moieties within the inorganic structure. nih.gov

Another class of hybrid materials involves the combination of imidazolium-based polymers with carbon nanoforms. Research has shown the successful synthesis of hybrids where a network of poly(bis-vinylimidazolium) is polymerized directly onto the surface of carbon nanotubes or carbon nanohorns. researchgate.net Electron microscopy confirms that the polymer network forms a uniform coating around the carbon nanostructures. These materials have shown excellent performance as catalysts for the chemical fixation of carbon dioxide. researchgate.net

Furthermore, the ability of imidazole groups to coordinate with metal ions is exploited to create hybrid nanoparticles. For example, hydrophilic copolymers bearing imidazole pendants can be assembled into nanoparticles through crosslinking induced by the addition of zinc ions. rsc.org These pH-responsive nanoparticles can disintegrate under acidic conditions as the coordination bonds are disrupted, making them promising for applications such as controlled drug delivery. rsc.org

Supramolecular Chemistry and Non Covalent Interactions of 1,1 Hexane 1,6 Diylbis 1h Imidazole

Exploration of Intermolecular Interactions and Self-Assembly Processes

The self-assembly of 1,1'-Hexane-1,6-diylbis(1H-imidazole) is a process directed by a subtle interplay of various non-covalent interactions. The flexible nature of the hexyl spacer allows the imidazole (B134444) rings to adopt conformations that optimize these interactions, leading to the formation of well-defined supramolecular structures.

In co-crystal systems, where 1,1'-Hexane-1,6-diylbis(1H-imidazole) is combined with other molecules, particularly those with hydrogen bond donor groups like carboxylic acids or phenols, more conventional and stronger O-H···N or N-H···N hydrogen bonds can form. These interactions often lead to the formation of predictable supramolecular synthons, which are robust structural motifs that can be utilized in crystal engineering.

Hydrophobic interactions, primarily driven by the flexible hexane (B92381) chain and the aromatic imidazole rings, are also significant. The aliphatic hexane spacer can engage in van der Waals interactions, promoting the close packing of molecules. Furthermore, the planar imidazole rings can participate in π-π stacking interactions. These interactions, where the electron-rich π systems of adjacent imidazole rings overlap, are a key driving force for the self-assembly of many aromatic compounds. Studies on related imidazole systems have shown that slipped π–π intermolecular stacking interactions can occur between imidazole and other aromatic rings, with centroid-to-centroid distances in the range of 3.5 Å. researchgate.net

The interplay between the hydrophilic hydrogen-bonding imidazole heads and the hydrophobic hexane tail gives 1,1'-Hexane-1,6-diylbis(1H-imidazole) an amphiphilic character. This can lead to self-assembly in solution, such as the formation of micelles or other organized aggregates, where the hydrophobic chains are sequestered from the solvent and the hydrophilic heads are exposed.

Beyond conventional hydrogen bonds and π-π stacking, weaker C-H···π interactions are also instrumental in directing the crystal packing and self-organization of bis-imidazole systems. In these interactions, a C-H bond acts as a weak hydrogen bond donor, and the electron-rich π system of an imidazole ring acts as the acceptor.

The following table summarizes the key intermolecular interactions involving 1,1'-Hexane-1,6-diylbis(1H-imidazole) and its derivatives.

| Interaction Type | Donor | Acceptor | Typical Distance/Geometry | Significance in Self-Assembly |

| Hydrogen Bonding | C-H (imidazole), O-H/N-H (in co-crystals) | N (imidazole), O/N (in co-crystals) | N···H distances typically 2.0-2.5 Å | Directs crystal packing and formation of synthons |

| Hydrophobic (π-π stacking) | π-system of imidazole ring | π-system of adjacent imidazole ring | Centroid-centroid distances ~3.5 Å | Drives aggregation and columnar structuring |

| C-H···π Interactions | C-H (aliphatic or aromatic) | π-system of imidazole ring | H···π distances typically 2.5-3.0 Å | Fine-tunes crystal packing and stabilizes layered structures |

| van der Waals Forces | Hexane chain | Hexane chain of adjacent molecule | Dependent on proximity | Contributes to close packing and overall cohesion |

Formation and Characterization of Organized Assemblies in Solution and Solid State

The amphiphilic nature of 1,1'-Hexane-1,6-diylbis(1H-imidazole) and its derivatives drives the formation of organized assemblies in both solution and the solid state. In aqueous solutions, long-chain imidazolium (B1220033) ionic liquids, which are structurally related to the title compound, are known to form micelles above a certain critical micelle concentration. acs.org This behavior is governed by the hydrophobic effect, which causes the long alkyl chains to aggregate to minimize their contact with water.

In the solid state, the interplay of the various non-covalent interactions discussed above leads to the formation of highly ordered crystalline materials. The flexibility of the hexane linker is a key determinant of the final crystal structure, as it can adopt different conformations to accommodate the packing requirements of the imidazole rings and any co-formers present. In some cases, this can lead to the formation of liquid crystalline phases, where the molecules have a degree of orientational order but lack the full three-dimensional periodicity of a crystal. For instance, new ionic amphiphiles with a hexyl-bridged bis(imidazolium) headgroup can form thermotropic bicontinuous cubic liquid crystal phases. rsc.org

Studies on bis(imidazole)-annulated terphenyls, which also feature bis-imidazole units, have shown that these molecules can self-organize into columnar structures. rsc.org Concentration-dependent UV/vis investigations indicated pronounced aggregation of these compounds in solution, and structural analysis revealed a columnar supramolecular order with helical stacking. rsc.org

Co-crystallization and Supramolecular Synthons Derived from Bis-Imidazoles

Co-crystallization is a powerful technique in crystal engineering to create new solid forms with tailored properties. 1,1'-Hexane-1,6-diylbis(1H-imidazole) is an excellent candidate for co-crystallization due to its hydrogen bonding capabilities. When co-crystallized with molecules that have complementary functional groups, such as dicarboxylic acids, it can form well-defined supramolecular synthons.

A supramolecular synthon is a structural unit within a supramolecule that can be formed and/or assembled by known or conceivable synthetic operations involving intermolecular interactions. In the context of bis-imidazoles, a common synthon involves the hydrogen bonding between the imidazole nitrogen and the carboxylic acid proton of a co-former. The flexible hexane linker allows the two imidazole rings to bridge two different acid molecules, leading to the formation of extended one-, two-, or three-dimensional networks.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the precise molecular structure of 1,1'-Hexane-1,6-diylbis(1H-imidazole) in solution. By analyzing the chemical shifts, signal multiplicities, and integrations in both proton and carbon-13 spectra, the connectivity of all atoms in the molecule can be confirmed.

¹H-NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule. The spectrum of 1,1'-Hexane-1,6-diylbis(1H-imidazole) is expected to show distinct signals for the protons on the imidazole (B134444) rings and those on the hexane (B92381) chain.

The three protons on each imidazole ring are chemically distinct. The proton at the C2 position (between the two nitrogen atoms) typically appears as a singlet at the most downfield chemical shift among the ring protons, often in the range of δ 7.5-8.0 ppm. The protons at the C4 and C5 positions usually appear as two separate signals, often as singlets or doublets, at slightly more upfield values, typically between δ 6.8 and 7.3 ppm. researchgate.net

The protons of the flexible hexane linker will appear in the aliphatic region of the spectrum (δ 1.0-4.5 ppm). Due to the molecule's symmetry, the six-carbon chain will produce three sets of signals:

The two methylene (B1212753) groups directly attached to the imidazole nitrogens (N-CH₂) are the most deshielded and are expected to appear as a triplet around δ 3.9-4.2 ppm.

The adjacent methylene groups (N-CH₂-CH₂) will resonate further upfield, typically as a quintet around δ 1.7-1.9 ppm.

The central two methylene groups of the hexane chain (-CH₂-CH₂-CH₂-) are the most shielded and will appear as a multiplet at the most upfield position, generally around δ 1.2-1.4 ppm. researchgate.net

Research on the closely related compound, 1,6-bis(1-benzimidazolyl)hexane, shows characteristic shifts that support these expected ranges. researchgate.net

Table 1: Representative ¹H-NMR Data for Bis(imidazolyl)alkane Structures

| Assignment | Expected Chemical Shift (δ, ppm) for 1,1'-Hexane-1,6-diylbis(1H-imidazole) | Reported Chemical Shift (δ, ppm) for 1,6-bis(1-benzimidazolyl)hexane researchgate.net | Multiplicity |

|---|---|---|---|

| Imidazole H-2 | ~7.60 | 8.09 | Singlet |

| Imidazole H-4/H-5 | ~6.90 - 7.20 | 7.25-7.69 (Benz-protons) | Multiplet/Singlets |

| N-CH₂- | ~4.00 | 4.26 | Triplet |

| N-CH₂-CH₂- | ~1.80 | 1.81 | Quintet |

| -CH₂-CH₂-CH₂- | ~1.30 | 1.31 | Multiplet |

¹³C-NMR spectroscopy complements ¹H-NMR by providing information about the carbon skeleton of the molecule. For 1,1'-Hexane-1,6-diylbis(1H-imidazole), the spectrum is expected to show six distinct signals due to the molecule's symmetry.

The imidazole ring carbons have characteristic chemical shifts:

The C2 carbon atom, positioned between two nitrogen atoms, is the most downfield, typically appearing around δ 137-140 ppm. rsc.org

The C4 and C5 carbons resonate at higher field, usually in the range of δ 118-130 ppm. rsc.org

The aliphatic carbons of the hexane linker will appear upfield:

The N-C H₂ carbon is the most deshielded of the aliphatic carbons, expected around δ 45-50 ppm.

The N-CH₂-C H₂ carbon appears further upfield, typically around δ 30-32 ppm.

The central -CH₂-C H₂-CH₂- carbon is the most shielded, resonating around δ 25-27 ppm.

Analysis of the related 1,6-bis(1-benzimidazolyl)hexane provides strong correlative data for these assignments. researchgate.net

Table 2: Representative ¹³C-NMR Data for Bis(imidazolyl)alkane Structures

| Assignment | Expected Chemical Shift (δ, ppm) for 1,1'-Hexane-1,6-diylbis(1H-imidazole) | Reported Chemical Shift (δ, ppm) for 1,6-bis(1-benzimidazolyl)hexane researchgate.net |

|---|---|---|

| Imidazole C-2 | ~138 | 143.9 (Benz-C) |

| Imidazole C-4/C-5 | ~120-130 | 109.8-133.5 (Benz-C) |

| N-CH₂- | ~47 | 44.5 |

| N-CH₂-CH₂- | ~31 | 30.1 |

| -CH₂-CH₂-CH₂- | ~26 | 26.2 |

Vibrational Spectroscopy (Infrared (IR) and Raman) for Functional Group Analysis

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of 1,1'-Hexane-1,6-diylbis(1H-imidazole) is characterized by vibrations from both the imidazole rings and the hexane chain.

Key expected absorption bands include:

Aromatic C-H stretching: Above 3000 cm⁻¹, typically in the 3100-3150 cm⁻¹ region, corresponding to the C-H bonds of the imidazole rings. researchgate.net

Aliphatic C-H stretching: Just below 3000 cm⁻¹, in the 2850-2960 cm⁻¹ range, due to the symmetric and asymmetric stretching of the CH₂ groups in the hexane linker.

C=N and C=C stretching: Strong to medium bands in the 1450-1650 cm⁻¹ region are characteristic of the stretching vibrations within the imidazole ring. researchgate.net

The IR spectrum for 1,6-bis(1-benzimidazolyl)hexane shows bands at 3056 cm⁻¹ (aromatic C-H), 2931 and 2858 cm⁻¹ (aliphatic C-H), and 1494 cm⁻¹ (C=N/C=C stretch), which aligns with the expected values for the target compound. researchgate.net

Table 3: Key IR Absorption Bands for 1,1'-Hexane-1,6-diylbis(1H-imidazole)

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H Stretch | 3100 - 3150 | Medium |

| Aliphatic C-H Stretch | 2850 - 2960 | Strong |

| Imidazole Ring Stretch (C=N, C=C) | 1450 - 1650 | Medium-Strong |

| Aliphatic C-H Bend | 1370 - 1470 | Medium |

| C-N Stretch | 1250 - 1350 | Medium |

Electronic Absorption (UV-Vis) Spectroscopy for Electronic Structure Insights

UV-Vis spectroscopy probes the electronic transitions within a molecule. For 1,1'-Hexane-1,6-diylbis(1H-imidazole), the absorption spectrum is dominated by the π→π* transitions of the imidazole rings. The hexane linker is transparent in the UV-Vis region. A strong absorption band is typically observed in the ultraviolet region, usually below 250 nm. For instance, studies on 1-(allyl)-1H-imidazole show a strong absorption peak around 210 nm. researchgate.net The presence of two imidazole rings in the target molecule is expected to result in a more intense absorption band, but not a significant shift in the wavelength of maximum absorption (λ_max) compared to a mono-substituted imidazole. Upon coordination to metal ions, new charge-transfer bands may appear at longer wavelengths. researchgate.net

Table 4: Expected UV-Vis Absorption Data for 1,1'-Hexane-1,6-diylbis(1H-imidazole)

| Electronic Transition | Expected λmax (nm) | Solvent |

|---|---|---|

| π→π* | ~210 - 230 | Ethanol or Acetonitrile |

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Molecular Confirmation

Mass spectrometry is essential for confirming the molecular weight and elemental composition of a compound. For 1,1'-Hexane-1,6-diylbis(1H-imidazole) (C₁₂H₁₈N₄), the calculated monoisotopic mass is 218.1531 Da. nih.gov High-Resolution Mass Spectrometry (HRMS) can confirm this exact mass, providing unambiguous identification.

In a typical electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z = 218. The fragmentation pattern would likely involve the cleavage of the hexane chain, leading to characteristic fragments. Common fragmentation pathways could include:

Cleavage at the C-N bond, generating an imidazolyl-containing fragment.

Cleavage within the hexane chain, leading to a series of aliphatic fragment ions.

A prominent fragment corresponding to an imidazolylmethyl cation (C₄H₅N₂⁺) at m/z = 81 is also plausible.

The mass spectrum of the related 1,6-bis(1-benzimidazolyl)hexane shows a molecular ion peak at m/z = 318, consistent with its formula, and its fragmentation supports cleavage along the alkyl chain. researchgate.net

Table 5: Key Mass Spectrometry Data for 1,1'-Hexane-1,6-diylbis(1H-imidazole)

| Parameter | Expected Value |

|---|---|

| Molecular Formula | C₁₂H₁₈N₄ |

| Molecular Weight | 218.30 g/mol |

| Exact Mass [M] | 218.1531 Da |

| Molecular Ion Peak [M]⁺ (m/z) | 218 |

Thermal Analysis (Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC)) for Thermal Behavior

Thermal analysis techniques are used to study the physical and chemical properties of a substance as a function of temperature.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated. For 1,1'-Hexane-1,6-diylbis(1H-imidazole), a TGA thermogram would show a stable baseline until the onset of thermal decomposition. The temperature at which significant mass loss begins indicates the compound's thermal stability. Imidazole-based ionic liquids often show decomposition temperatures starting between 170°C and 280°C, suggesting the target compound would have good thermal stability. mdpi.com

Differential Scanning Calorimetry (DSC) measures the heat flow into or out of a sample as it is heated or cooled. A DSC thermogram for this compound would show an endothermic peak corresponding to its melting point. It may also reveal other phase transitions, such as crystallization (exothermic) or glass transitions. For comparison, some imidazole derivatives exhibit melting points between 80°C and 150°C. chemscene.com

These analyses are crucial for determining the temperature range in which the compound is stable and can be used for applications such as high-temperature catalysis or materials synthesis.

X-ray Diffraction (XRD) for Crystalline Structure Determination

X-ray diffraction stands as a cornerstone technique for the unambiguous determination of the three-dimensional arrangement of atoms within a crystalline solid. It provides precise information on bond lengths, bond angles, and conformational arrangements, which are critical for understanding the compound's chemical behavior.

Single Crystal X-ray Diffraction for Absolute Structure and Conformational Analysis

For analogous compounds, such as the dicationic salt 1,1'-(hexane-1,6-diyl)bis(3-ethyl-1H-imidazol-3-ium) bis(hexafluoridophosphate), single-crystal XRD has successfully elucidated its structure. In such a case, the analysis would reveal the conformation of the flexible hexane linker and the relative orientation of the two imidazole rings. It is anticipated that in the solid state, the hexyl chain of 1,1'-Hexane-1,6-diylbis(1H-imidazole) would likely adopt a staggered conformation to minimize steric strain.

A hypothetical data table for a single-crystal XRD analysis of 1,1'-Hexane-1,6-diylbis(1H-imidazole) would include the following parameters:

| Parameter | Value |

| Chemical Formula | C₁₂H₁₈N₄ |

| Formula Weight | 218.30 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | Value |

| b (Å) | Value |

| c (Å) | Value |

| α (°) | 90 |

| β (°) | Value |

| γ (°) | 90 |

| Volume (ų) | Value |

| Z | 4 |

| Density (calculated) (g/cm³) | Value |

| R-factor | Value |

| Note: The values in this table are hypothetical and would need to be determined experimentally. |

Powder X-ray Diffraction (PXRD) for Bulk Material Characterization

Powder X-ray diffraction is a powerful, non-destructive technique used to analyze the crystalline nature of a bulk sample. It is particularly useful for verifying the phase purity of a synthesized compound. In a PXRD experiment, a powdered sample is exposed to an X-ray beam, and the scattered X-rays are detected at various angles (2θ). The resulting diffractogram, a plot of intensity versus 2θ, is a unique fingerprint of the crystalline material.

For 1,1'-Hexane-1,6-diylbis(1H-imidazole), PXRD would be employed to confirm that the synthesized material is a single crystalline phase and to identify any potential crystalline impurities. The positions and relative intensities of the peaks in the PXRD pattern are characteristic of the compound's crystal lattice. While specific experimental PXRD data for this compound is not detailed in the available literature, studies on other imidazole derivatives confirm their crystalline nature through this method. The analysis would involve comparing the experimental diffractogram with a calculated pattern derived from single-crystal XRD data, if available, or used for phase identification against a database.

Elemental Analysis (EA) for Stoichiometric Verification

Elemental analysis is a crucial technique for confirming the empirical formula of a synthesized compound. It determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in the sample. A known mass of the compound is combusted in an oxygen atmosphere, and the resulting gaseous products (CO₂, H₂O, and N₂) are quantitatively measured.

The theoretical elemental composition of 1,1'-Hexane-1,6-diylbis(1H-imidazole) (C₁₂H₁₈N₄) is:

Carbon (C): 66.02%

Hydrogen (H): 8.31%

Nitrogen (N): 25.66%

Experimental values obtained from elemental analysis should be in close agreement with these theoretical percentages (typically within ±0.4%) to verify the stoichiometric purity of the compound.

| Element | Theoretical % | Experimental % |

| Carbon (C) | 66.02 | Value |

| Hydrogen (H) | 8.31 | Value |

| Nitrogen (N) | 25.66 | Value |

| Note: The experimental values are to be determined through analysis. |

Electrochemical Characterization (e.g., Cyclic Voltammetry) for Redox Behavior

Electrochemical methods, such as cyclic voltammetry (CV), are employed to investigate the redox properties of a compound, that is, its ability to be oxidized or reduced. In a CV experiment, the potential of a working electrode immersed in a solution of the analyte is swept linearly with time, and the resulting current is measured. The resulting voltammogram provides information about the redox potentials and the stability of the electrochemically generated species.

For 1,1'-Hexane-1,6-diylbis(1H-imidazole), CV can be used to determine the oxidation potential of the imidazole rings. The imidazole moiety is known to undergo oxidation at a specific potential. The presence of two imidazole rings connected by a flexible alkyl chain might influence their electronic communication and, consequently, their redox behavior. The CV would likely show an irreversible oxidation peak corresponding to the oxidation of the imidazole nitrogen. The potential at which this peak occurs would be indicative of the energy required to remove an electron from the molecule.

A typical CV experiment for this compound would involve dissolving it in a suitable solvent containing a supporting electrolyte and recording the voltammogram. The data obtained would include the peak potential (Ep) for the oxidation process. While specific CV data for 1,1'-Hexane-1,6-diylbis(1H-imidazole) is not readily found, studies on other N-alkylimidazoles provide a basis for understanding its likely electrochemical behavior.

| Parameter | Description | Expected Observation |

| Anodic Peak Potential (Epa) | The potential at which oxidation occurs. | A single or two closely spaced irreversible oxidation peaks. |

| Cathodic Peak Potential (Epc) | The potential at which reduction of the oxidized species occurs. | Likely absent, indicating an irreversible process. |

| Note: The expected observations are based on the general electrochemical behavior of similar compounds and would need experimental verification. |

Computational and Theoretical Studies on 1,1 Hexane 1,6 Diylbis 1h Imidazole

Quantum Chemical Calculations

Quantum chemical calculations are founded on the principles of quantum mechanics and are used to determine the electronic structure of molecules. From this, a wide range of properties, including geometry, energy, and reactivity, can be derived.

Density Functional Theory (DFT) is a widely used quantum chemical method that calculates the electronic structure of a molecule based on its electron density. It offers a favorable balance between computational cost and accuracy, making it suitable for medium-sized molecules like 1,1'-Hexane-1,6-diylbis(1H-imidazole).

DFT calculations can be employed to optimize the molecule's geometry and predict its electronic properties. nih.gov Key parameters derived from DFT analysis include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's chemical reactivity and kinetic stability. academie-sciences.fr A smaller gap suggests that the molecule is more polarizable and more readily participates in chemical reactions.

For 1,1'-Hexane-1,6-diylbis(1H-imidazole), DFT calculations, for instance using the B3LYP functional with a 6-311G(d,p) basis set, would elucidate how the flexible hexane (B92381) linker influences the electronic communication between the two imidazole (B134444) rings. nih.gov From the HOMO and LUMO energies, various global chemical reactivity descriptors can be calculated to predict the molecule's behavior. nih.gov

| Reactivity Descriptor | Formula | Description |

|---|---|---|

| Ionization Potential (I) | I ≈ -EHOMO | The minimum energy required to remove an electron from the molecule. |

| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Hardness (η) | η = (I - A) / 2 | Measures the resistance of a molecule to change its electron configuration. |

| Electronegativity (χ) | χ = (I + A) / 2 | Measures the ability of a molecule to attract electrons. |

| Electrophilicity Index (ω) | ω = μ2 / (2η) where μ = -χ | Measures the propensity of a species to accept electrons. |

This table outlines key reactivity descriptors that can be calculated from HOMO and LUMO energies obtained via DFT, providing a framework for predicting the chemical behavior of 1,1'-Hexane-1,6-diylbis(1H-imidazole). academie-sciences.frnih.gov

Ab initio (Latin for "from the beginning") methods are quantum chemical calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parameterization. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), can provide highly accurate electronic structure information. aps.org

For 1,1'-Hexane-1,6-diylbis(1H-imidazole), ab initio calculations could be used to obtain a very precise description of its ground-state geometry and electronic energy. While computationally more intensive than DFT, these methods are valuable for benchmarking the results of less demanding approaches. aps.org For instance, high-level ab initio calculations could be performed on a simplified model (e.g., 1-methylimidazole) or on specific conformations of the full molecule to obtain precise values for bond lengths, bond angles, and torsional potentials. These calculations are also crucial for studying non-covalent interactions, which are important for the intermolecular behavior of this compound.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations are a computational technique used to study the physical movement of atoms and molecules over time. nih.gov By solving Newton's equations of motion, MD simulations generate a trajectory that describes how the positions and velocities of particles in a system evolve. This method is exceptionally well-suited for the conformational analysis of a flexible molecule like 1,1'-Hexane-1,6-diylbis(1H-imidazole).

The flexible hexane chain allows the two imidazole rings to adopt a multitude of spatial arrangements, from a fully extended conformation to various folded forms. MD simulations can explore this vast conformational space, identifying the most stable conformers and the energy barriers between them. Understanding the conformational preferences is crucial as it dictates how the molecule interacts with other molecules or surfaces.

The accuracy of an MD simulation is highly dependent on the force field used, which is a set of parameters and potential energy functions that describe the interactions between atoms. nih.govresearchgate.net Several well-established force fields are available for simulating organic molecules.

| Force Field | Atom Representation | Key Features |

|---|---|---|

| OPLS (Optimized Potentials for Liquid Simulations) | All-Atom | Parameterized to accurately reproduce thermodynamic properties of liquids, such as heats of vaporization and densities. nih.gov |

| CHARMM (Chemistry at HARvard Macromolecular Mechanics) | All-Atom | Widely used for biomolecules, with a general force field (CGenFF) available for drug-like molecules. nih.gov |

| AMBER (Assisted Model Building with Energy Refinement) | All-Atom | Primarily developed for simulations of proteins and nucleic acids, but includes parameters for many organic molecules. |

| TraPPE (Transferable Potentials for Phase Equilibria) | United-Atom | Groups aliphatic hydrogen and carbon atoms into single interaction sites to reduce computational cost, optimized for phase equilibria. soton.ac.uk |

This table summarizes common force fields applicable to MD simulations of 1,1'-Hexane-1,6-diylbis(1H-imidazole). The choice of force field impacts the accuracy of the simulated conformational dynamics and intermolecular interactions.

Molecular Docking Simulations in Ligand-Receptor Analogues (for chemical interaction models only)

Molecular docking is a computational method that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). jddtonline.info This technique is instrumental in medicinal chemistry for modeling ligand-protein interactions. nih.gov Research indicates that 1,1'-Hexane-1,6-diylbis(1H-imidazole) interacts with the protein Azurin from Pseudomonas aeruginosa, suggesting it may disrupt electron transfer processes.

A molecular docking simulation could be used to build a chemical interaction model for this specific system. The process would involve:

Preparation of the Receptor and Ligand: The 3D crystal structure of Azurin would be obtained from a repository like the Protein Data Bank. The structure of 1,1'-Hexane-1,6-diylbis(1H-imidazole) would be generated and its energy minimized, often using DFT or a suitable force field. bioinformation.net

Docking Simulation: Using software like AutoDock Vina, the ligand would be placed in the binding site of the receptor. jddtonline.info The program would then sample numerous conformations and orientations of the ligand, scoring each based on a function that estimates the binding affinity (free energy of binding).

Analysis of Results: The resulting poses would be analyzed to identify the most stable binding mode, characterized by the lowest binding energy. Key interactions, such as hydrogen bonds, hydrophobic interactions, and coordination with the copper center in Azurin, would be identified. The imidazole rings of the ligand are known to coordinate with metal ions, a crucial aspect to model in this interaction.

The simulation could reveal how the flexible hexane linker allows the two imidazole moieties to span a binding pocket and interact with different amino acid residues simultaneously, providing a structural hypothesis for its mechanism of action.

Theoretical Investigations of Reaction Mechanisms and Transition States

Computational chemistry can be used to investigate the detailed mechanism of chemical reactions, including the synthesis of 1,1'-Hexane-1,6-diylbis(1H-imidazole). A common synthetic route involves the reaction of imidazole with 1,6-dibromohexane (B150918) in the presence of a base. This is a classic bimolecular nucleophilic substitution (SN2) reaction.

Theoretical methods, particularly DFT, can be used to model this reaction pathway. Researchers can calculate the energy profile of the reaction, which includes the energies of the reactants, products, any intermediates, and crucially, the transition states. The transition state is the highest energy point along the reaction coordinate and determines the reaction's activation energy and rate.

For the synthesis of 1,1'-Hexane-1,6-diylbis(1H-imidazole), the study would model two sequential SN2 reactions:

An imidazole anion attacks one end of the 1,6-dibromohexane, displacing a bromide ion to form 1-(6-bromohexyl)-1H-imidazole.

A second imidazole anion attacks the bromo-terminated end of this intermediate to form the final product.

The calculations would provide the geometry of the trigonal bipyramidal transition state for each step and the associated activation energies. This can help in optimizing reaction conditions by understanding the electronic and steric factors that govern the reaction rate. researchgate.net

Predictive Modeling of Material Properties and Self-Assembly Behavior

1,1'-Hexane-1,6-diylbis(1H-imidazole) is noted for its use in the synthesis of advanced materials like polymers and resins. Its bifunctional nature, with two reactive imidazole rings separated by a flexible spacer, makes it an excellent candidate for use as a cross-linker or a monomer in polymerization reactions.

Predictive modeling can be used to simulate how these molecules would behave when forming larger structures. For example:

Polymer Network Formation: Coarse-grained MD simulations can model the polymerization process. By representing the monomer as a simplified set of beads, simulations can predict properties of the resulting polymer network, such as its density, mechanical strength, and thermal stability. mdpi.com

Self-Assembly: The ability of the imidazole rings to form coordination complexes with metal ions or participate in hydrogen bonding means that 1,1'-Hexane-1,6-diylbis(1H-imidazole) could self-assemble into ordered supramolecular structures. Simulations can predict the morphology of these assemblies (e.g., layers, micelles, or vesicles) under different conditions (e.g., solvent, concentration). mdpi.com These models are crucial for designing new materials with tailored properties for applications in catalysis, separation, or drug delivery.

Q & A

Q. What are the optimal synthetic routes for 1,1'-hexane-1,6-diylbis(1H-imidazole), and how can reaction conditions be optimized?